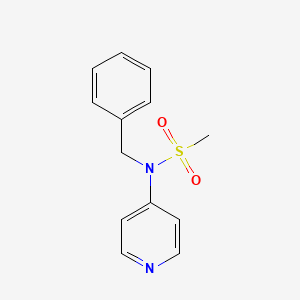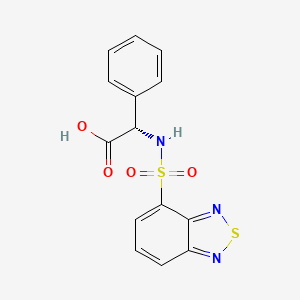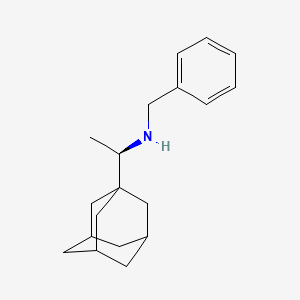![molecular formula C15H17BrN2O2 B7595896 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-2,3-dione derivatives and is known for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to interact with DNA and inhibit the activity of topoisomerase II, leading to the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate various physiological processes, including cell proliferation, apoptosis, and DNA repair. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has several advantages for lab experiments. It is commercially available in high purity and can be synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the identification of novel targets and signaling pathways modulated by this compound. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various physiological processes, make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods and formulations.
Méthodes De Synthèse
The synthesis of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione involves the reaction of 5-bromoindole-2,3-dione with 4-methylpiperidine in the presence of a suitable base. The reaction yields this compound in good yield and purity. The synthesis of this compound has been optimized for large-scale production, making it commercially available for scientific research.
Applications De Recherche Scientifique
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Additionally, this compound has been found to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II.
Propriétés
IUPAC Name |
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-4-6-17(7-5-10)9-18-13-3-2-11(16)8-12(13)14(19)15(18)20/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYHMCGGJPIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)



![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)

![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)